molecular formula C32H39ClN2O2 B1192615 Cyanine5 carboxylic acid CAS No. 1032678-07-1

Cyanine5 carboxylic acid

Cat. No.: B1192615
CAS No.: 1032678-07-1
M. Wt: 519.13
InChI Key: SHDOHVMHEAVMNK-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cy5 Carboxylic acids play a crucial role in various biochemical reactions, primarily as fluorescent tags. They interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, Cy5 Carboxylic acids can be conjugated to antibodies, enabling the visualization of specific proteins in immunofluorescence assays. The interaction between Cy5 Carboxylic acids and biomolecules is typically covalent, ensuring stable and specific labeling. These compounds are also used in Förster resonance energy transfer (FRET) studies, where they serve as energy donors or acceptors, facilitating the study of molecular interactions and conformational changes .

Cellular Effects

Cy5 Carboxylic acids influence various cellular processes by serving as markers for tracking and imaging. They are known to target mitochondria when conjugated with specific molecules, enhancing the visualization of mitochondrial dynamics and function . The presence of Cy5 Carboxylic acids in cells can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules. For example, Cy5 Carboxylic acids have been used to study the distribution of nucleic acids within cells, aiding in the understanding of gene expression patterns and regulatory mechanisms .

Molecular Mechanism

The molecular mechanism of action of Cy5 Carboxylic acids involves their ability to form covalent bonds with target biomolecules, ensuring stable and specific labeling. These compounds exhibit high affinity for nucleic acids and proteins, allowing for precise tracking and imaging. Cy5 Carboxylic acids can also participate in FRET, where they transfer energy to or from other fluorescent molecules, enabling the study of molecular interactions and conformational changes . Additionally, the fluorescence properties of Cy5 Carboxylic acids can be modulated by environmental factors, such as pH and ionic strength, providing valuable information about the local biochemical environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cy5 Carboxylic acids can change over time due to factors such as stability and degradation. These compounds are generally stable under physiological conditions, but their fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that Cy5 Carboxylic acids can maintain their fluorescence properties for extended periods, making them suitable for long-term imaging experiments . It is essential to consider potential degradation and photobleaching when designing experiments involving Cy5 Carboxylic acids .

Dosage Effects in Animal Models

The effects of Cy5 Carboxylic acids in animal models vary with different dosages. At low concentrations, these compounds are generally non-toxic and can be used for in vivo imaging without significant adverse effects. At high doses, Cy5 Carboxylic acids may exhibit toxic effects, such as cytotoxicity and tissue damage . It is crucial to determine the optimal dosage for each specific application to minimize potential adverse effects while ensuring effective labeling and imaging.

Metabolic Pathways

Cy5 Carboxylic acids are involved in various metabolic pathways, primarily through their interactions with enzymes and cofactors. These compounds can be metabolized by cellular enzymes, leading to the formation of different metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of Cy5 Carboxylic acids, providing insights into cellular metabolism and biochemical pathways . Additionally, the interaction of Cy5 Carboxylic acids with metabolic enzymes can affect their activity and regulation, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins. These compounds can passively diffuse across cell membranes or be actively transported by membrane transporters . Once inside the cell, Cy5 Carboxylic acids can localize to specific organelles, such as mitochondria, where they exert their effects. The distribution of Cy5 Carboxylic acids within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Cy5 Carboxylic acids exhibit specific subcellular localization patterns, which can be influenced by targeting signals and post-translational modifications. These compounds are often directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals present in their conjugated molecules . The subcellular localization of Cy5 Carboxylic acids can affect their activity and function, providing valuable information about the spatial organization of cellular processes . For example, Cy5 Carboxylic acids have been used to study the localization and dynamics of nucleic acids within the nucleus, shedding light on gene expression and regulation .

Preparation Methods

Cyanine5 carboxylic acid can be synthesized through several methods:

    Chemical Synthesis: This involves the reaction of indole derivatives with appropriate alkylating agents to form the cyanine dye structure.

    Industrial Production: Large-scale production typically involves optimized chemical synthesis routes to ensure high yield and purity.

Comparison with Similar Compounds

Cyanine5 carboxylic acid is compared with other cyanine dyes like Cyanine3, Cyanine7, and Alexa Fluor 647:

These comparisons highlight the unique properties of this compound, such as its specific emission wavelength and lipid solubility, making it suitable for particular applications in scientific research.

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOHVMHEAVMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

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